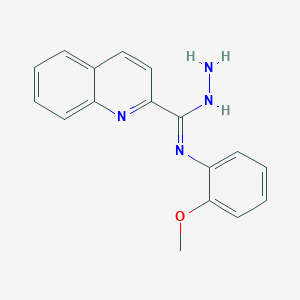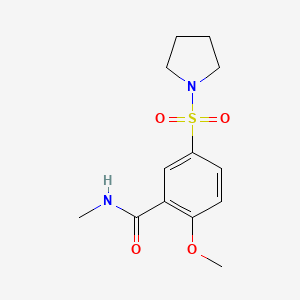![molecular formula C15H22ClNO6 B5100207 N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5100207.png)
N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate, also known as carvedilol, is a beta-blocker medication used to treat conditions such as hypertension, heart failure, and angina.
Wirkmechanismus
Carvedilol works by blocking the beta-1 and beta-2 adrenergic receptors, which reduces heart rate and blood pressure. It also has antioxidant properties and can block the alpha-1 adrenergic receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Carvedilol has been shown to have a variety of biochemical and physiological effects. It can reduce oxidative stress, inflammation, and apoptosis in the heart and brain. It can also improve endothelial function, insulin sensitivity, and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has several advantages for lab experiments. It is readily available and has a well-established safety profile. It can be administered orally or intravenously, and its effects can be easily measured using standard techniques. However, N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate also has some limitations. It has a short half-life and may require multiple doses to achieve therapeutic effects. It can also interact with other medications and may have different effects in different patient populations.
Zukünftige Richtungen
There are several potential future directions for research on N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Carvedilol's antioxidant and neuroprotective properties make it a promising candidate for further study in these conditions. Another area of interest is its potential use in cancer treatment. Carvedilol has been shown to inhibit tumor growth in vitro and in vivo, and further research is needed to determine its potential as a cancer therapy. Finally, there is interest in developing new formulations of N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate that can improve its pharmacokinetics and increase its efficacy in cardiovascular and other diseases.
Synthesemethoden
Carvedilol is synthesized through a multi-step process that involves the reaction of 2-(3-chlorophenoxy)ethanol with 2-(2-aminoethoxy)ethanol in the presence of a base. The resulting product is then acylated with propanoyl chloride to yield N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied for its therapeutic effects in cardiovascular diseases. It has been shown to improve left ventricular function, reduce mortality in heart failure patients, and decrease blood pressure in hypertensive patients. Carvedilol has also been studied for its potential use in the treatment of other conditions, such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2.C2H2O4/c1-11(2)15-6-7-16-8-9-17-13-5-3-4-12(14)10-13;3-1(4)2(5)6/h3-5,10-11,15H,6-9H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZMDYBMEZZEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCOC1=CC(=CC=C1)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B5100128.png)
![N-(2-furylmethyl)-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5100131.png)

![3-{[benzyl(2-phenylethyl)amino]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B5100147.png)
![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5100149.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5100152.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5100156.png)
![4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5100160.png)
![3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B5100191.png)


![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5100217.png)
![2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5100223.png)
![N-cyclopropyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5100230.png)